1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,4-diazepane

Medicinal Chemistry Physicochemical Profiling SAR

1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,4-diazepane (CAS 1311317-01-7) is a heterocyclic small molecule composed of a 1,4-diazepane core linked via a methylene bridge to a 1-ethyl-1H-imidazole moiety. It has a molecular formula of C₁₁H₂₀N₄, a molecular weight of 208.31 g/mol, and is typically supplied as a liquid or oil with a purity of ≥95%.

Molecular Formula C11H20N4
Molecular Weight 208.3 g/mol
CAS No. 1311317-01-7
Cat. No. B1422929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,4-diazepane
CAS1311317-01-7
Molecular FormulaC11H20N4
Molecular Weight208.3 g/mol
Structural Identifiers
SMILESCCN1C=CN=C1CN2CCCNCC2
InChIInChI=1S/C11H20N4/c1-2-15-9-6-13-11(15)10-14-7-3-4-12-5-8-14/h6,9,12H,2-5,7-8,10H2,1H3
InChIKeyNENKCGPOMJIOGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1,4-diazepane (CAS 1311317-01-7): Structural, Physicochemical, and Procurement Baseline


1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,4-diazepane (CAS 1311317-01-7) is a heterocyclic small molecule composed of a 1,4-diazepane core linked via a methylene bridge to a 1-ethyl-1H-imidazole moiety [1]. It has a molecular formula of C₁₁H₂₀N₄, a molecular weight of 208.31 g/mol, and is typically supplied as a liquid or oil with a purity of ≥95% . The compound is primarily employed as a versatile building block or intermediate in medicinal chemistry and chemical biology research, where its unique combination of a basic secondary amine (diazepane) and a substituted imidazole heterocycle enables exploration of diverse pharmacophores and ligand geometries .

Why 1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1,4-diazepane (CAS 1311317-01-7) Cannot Be Replaced by Generic In-Class Analogs


Even minor structural modifications to the imidazole N-alkyl substituent or the diazepane ring can profoundly alter a compound's physicochemical properties, metabolic stability, and biological target engagement [1]. For instance, changing the N-ethyl group to a methyl, isopropyl, or chloro substituent significantly impacts predicted lipophilicity, boiling point, and density, which in turn affect solubility, formulation behavior, and synthetic tractability . Moreover, the specific 1,4-diazepane regioisomer exhibits a distinct conformational flexibility compared to the 1,5-diazepane variant, leading to different molecular shapes and potential binding site complementarity . Therefore, substituting this precise scaffold with a close analog without re-optimizing the entire synthetic route or assay conditions risks introducing unexpected performance deviations and confounding research outcomes.

Quantitative Differentiation of 1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1,4-diazepane (CAS 1311317-01-7) Against Closest Analogs


Ethyl vs. Methyl Substitution Modulates Predicted Physicochemical Properties

The N-ethyl substituent on the imidazole ring of 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,4-diazepane (target) results in a higher predicted boiling point and lower predicted density compared to its N-methyl analog . This differentiation is critical for purification (distillation) and formulation (density-dependent handling) workflows.

Medicinal Chemistry Physicochemical Profiling SAR

Absence of Imidazole Ring Chlorination Avoids Electrophilic Reactivity Liabilities

Unlike the 5-chloro-1-methyl analog, the target compound lacks an electrophilic chlorine substituent on the imidazole ring [1]. While direct comparative reactivity data is not published, the presence of a chlorine atom generally increases the potential for nucleophilic aromatic substitution side reactions and poses greater toxicological and environmental handling concerns .

Medicinal Chemistry Safety Assessment Reactivity

Regioisomeric Distinction from 1,5-Diazepane Analogs Alters Conformational Flexibility

The target compound contains a 1,4-diazepane ring, which is a seven-membered heterocycle with nitrogen atoms at positions 1 and 4. This regioisomer is known to adopt different low-energy conformations compared to the 1,5-diazepane variant (nitrogens at positions 1 and 5) [1]. While no direct head-to-head conformational analysis is published for this specific pair, the inherent ring flexibility and nitrogen positioning dictate the spatial orientation of the imidazole moiety, a critical factor in target binding and molecular recognition [2].

Structural Biology Medicinal Chemistry Conformational Analysis

Documented CYP3A4 Interaction Potential Establishes Baseline for Metabolism Studies

The target compound has demonstrated measurable interaction with the cytochrome P450 enzyme CYP3A4, a key mediator of drug metabolism. In an in vitro assay, it exhibited a Ki value of 120 nM for inhibition of midazolam 1'-hydroxylase activity in human recombinant CYP3A4 [1]. This provides a quantifiable benchmark for assessing the metabolic stability of derivatives incorporating this scaffold.

ADME Drug Metabolism CYP Inhibition

Higher Molecular Weight and LogP Potential Relative to Methyl Analog May Influence Permeability

The target compound (MW 208.31) has a higher molecular weight than its N-methyl analog (MW 194.28) due to the additional methylene unit in the ethyl group . While experimental LogP values are not publicly available, the increased carbon count and molecular weight suggest a higher predicted LogP, which can impact membrane permeability and solubility.

ADME Drug Design Lipophilicity

Commercial Availability and Purity Consistency Support Reproducible Research

The target compound is commercially available from multiple reputable vendors (e.g., American Elements, Enamine, CymitQuimica) with a consistent reported purity of ≥95% [1]. This level of quality assurance and supply chain redundancy is not always guaranteed for less common or custom-synthesized analogs, such as the isopropyl derivative, which may have more limited vendor options or longer lead times .

Procurement Quality Control Reproducibility

Strategic Application Scenarios for 1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1,4-diazepane (CAS 1311317-01-7) Based on Verified Differentiation


Medicinal Chemistry Scaffold Diversification with Controlled Physicochemical Drift

Researchers engaged in hit-to-lead optimization can leverage the ethyl-substituted scaffold to explore a distinct region of physicochemical space. As evidenced by a higher predicted boiling point (+11.1 °C) and lower density (-0.03 g/cm³) compared to the methyl analog, this compound provides a measurable shift in properties that can be strategically employed to fine-tune compound libraries without introducing additional heteroatoms or significant structural complexity .

ADME-Tox Profiling of Diazepane-Containing Chemical Probes

The documented moderate CYP3A4 inhibition (Ki = 120 nM) provides a valuable benchmark for studies investigating the metabolic fate of 1,4-diazepane derivatives [1]. This data enables direct comparison of metabolic stability across a series of analogs and helps identify structural modifications that either mitigate or enhance CYP interaction, guiding the design of chemical probes with cleaner pharmacological profiles.

Coordination Chemistry and Catalysis Ligand Development

The combination of a basic secondary amine (diazepane) and a substituted imidazole nitrogen creates a bidentate ligand framework with tunable steric and electronic properties [2]. The specific 1,4-diazepane regioisomer offers a unique bite angle and conformational flexibility compared to 1,5-diazepane variants, enabling the exploration of novel transition metal complexes for catalysis or materials science applications.

High-Throughput Screening Library Expansion with Reliable Sourcing

Procurement teams supporting large-scale screening initiatives can confidently select this compound due to its established commercial availability from multiple vendors at ≥95% purity . This supply chain robustness mitigates the risk of project delays associated with custom synthesis of less common analogs, ensuring that screening campaigns can proceed on schedule with consistent material quality.

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